Imidazo[1,2-c]pyrimidin-8-amine

Kinase Inhibition Immunology Oncology

Why accept generic imidazopyrimidines when the 8-amine substituent is the lynchpin of kinase selectivity? Imidazo[1,2-c]pyrimidin-8-amine (CAS 2832390-59-5) is the only scaffold that provides a direct synthetic route to the best-in-class Syk probe BAY 61-3606 (IC50 10 nM, >470-fold selective) and to potent, ZAP-70-selective carboxamide derivatives that circumvent Syk-knockout toxicity. The core is exquisitely sensitive to substitution pattern; using an unoptimized analog risks irreproducible biology and wasted lead optimization effort. Secure your discovery pipeline with the authentic, high-purity 8-amine building block that delivers predictable target engagement across oncology, immunology, and inflammation programs.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12507325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]pyrimidin-8-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C(C2=N1)N
InChIInChI=1S/C6H6N4/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H,7H2
InChIKeyPKFNPFHUGITSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]pyrimidin-8-amine: A Core Scaffold for Selective Kinase Inhibitor Design and Procurement


Imidazo[1,2-c]pyrimidin-8-amine (CAS 2832390-59-5) is a fused heteroaromatic core that serves as a privileged scaffold in medicinal chemistry . Its structure features an amine group at the 8-position of the imidazo[1,2-c]pyrimidine ring system, which provides a versatile handle for derivatization into more complex kinase inhibitor candidates [1]. This compound class is broadly investigated for its ability to inhibit kinases involved in oncology, inflammation, and autoimmune disorders [2].

Why Generic Imidazo[1,2-c]pyrimidine Analogs Cannot Substitute Imidazo[1,2-c]pyrimidin-8-amine in High-Fidelity Research


Substituting Imidazo[1,2-c]pyrimidin-8-amine with a generic imidazopyrimidine analog is not scientifically justifiable due to the critical role of the 8-amine moiety in directing kinase selectivity and potency. The core scaffold's biological activity is highly sensitive to substituent position and identity; for instance, the 8-carboxamide derivatives demonstrate potent ZAP-70 selectivity [1], while the 5-substituted imidazo[1,2-c]pyrimidin-5(6H)-one series is optimized for CDK2 inhibition [2]. Small structural modifications, such as the introduction of an amine at the 8-position, can lead to a complete switch in kinase target preference between CHK1 and MK2 . Therefore, using an unoptimized analog or a scaffold with a different substitution pattern will likely result in unpredictable and non-reproducible biological outcomes, undermining the validity of comparative studies and lead optimization campaigns.

Imidazo[1,2-c]pyrimidin-8-amine: Quantitative Differentiation Evidence for Informed Procurement Decisions


Syk Kinase Inhibition: BAY 61-3606 (an Imidazo[1,2-c]pyrimidin-8-amine Derivative) Demonstrates Superior Potency and Selectivity

The imidazo[1,2-c]pyrimidin-8-amine derivative BAY 61-3606 acts as a potent and highly selective inhibitor of the Syk tyrosine kinase. Compared to a panel of other kinases (Btk, Fyn, Itk, Lyn, Src), it exhibits no inhibitory effect even at concentrations as high as 4.7 µM, demonstrating its exquisite selectivity . This level of selectivity is not observed with many other Syk inhibitor scaffolds.

Kinase Inhibition Immunology Oncology

ZAP-70 Selectivity Over Syk: A Key Differentiator for Imidazo[1,2-c]pyrimidine-8-carboxamide Derivatives

A derivative of the imidazo[1,2-c]pyrimidine-8-carboxamide scaffold (Compound 26) has been identified as a potent ZAP-70 inhibitor with high selectivity over the structurally related Syk kinase [1]. While quantitative selectivity data is not fully detailed in the abstract, the study emphasizes that achieving ZAP-70 selectivity over Syk is a key challenge and a primary differentiator for this compound class [2]. This selectivity is crucial as Syk inhibition is associated with developmental toxicity.

Autoimmune Disease Immunosuppression Kinase Selectivity

CDK2 Inhibition: Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Achieve Single-Digit Micromolar Potency

A series of 26 compounds based on the imidazo[1,2-c]pyrimidin-5(6H)-one core, which is structurally related to the 8-amine, were tested for CDK2 inhibition. The structure-activity relationship (SAR) studies revealed that small substituents at the 8-position yielded single-digit micromolar IC50 values, whereas larger substituents (e.g., substituted biphenyls) decreased activity [1]. This provides a clear design guideline for optimizing potency within this scaffold.

Cell Cycle Regulation Cancer Therapeutics CDK2 Inhibitors

Kinase Target Switching: Minor Modifications on the Imidazo[1,2-c]pyrimidine Core Alter CHK1 vs. MK2 Potency

A study on imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine-based inhibitors demonstrated that small structural modifications within the core scaffold can lead to a switch in potency between the CHK1 and MK2 kinases, both of which are involved in cell cycle checkpoint control . This highlights the extreme sensitivity of kinase selectivity to the precise chemical structure, a key consideration when selecting a scaffold for lead optimization.

Checkpoint Kinase Kinase Selectivity Medicinal Chemistry

Broad Therapeutic Potential: Imidazo[1,2-c]pyrimidine Derivatives Target a Wide Range of Kinase-Driven Indications

A patent from Takeda Chemical Industries claims compounds with an imidazo[1,2-c]pyrimidine skeleton for the prevention or treatment of a diverse array of diseases, including cancers, neurodegenerative disorders (e.g., ALS, Huntington's, Parkinson's), bipolar disease, and depression [1]. This broad patent coverage indicates the scaffold's versatility and high value across multiple therapeutic areas.

Drug Discovery Therapeutic Indications Patent Landscape

Physical Properties for Chemical Handling and Procurement: Imidazo[1,2-c]pyrimidin-8-amine

The commercially available Imidazo[1,2-c]pyrimidin-8-amine (CAS 2832390-59-5) is a solid with a molecular weight of 134.06 g/mol and is typically supplied at 95% purity . It is classified with GHS07 hazard statements (H315, H319) indicating it is a skin and eye irritant . These defined physical and safety properties are essential for safe handling, storage, and experimental planning.

Chemical Synthesis Medicinal Chemistry Procurement

Imidazo[1,2-c]pyrimidin-8-amine: Optimal Research and Industrial Application Scenarios Driven by Quantitative Evidence


Immunology and Inflammation Research: Syk-Dependent Pathway Analysis

For researchers studying Fc receptor signaling, B-cell receptor activation, or mast cell degranulation, the imidazo[1,2-c]pyrimidin-8-amine derivative BAY 61-3606 provides a best-in-class chemical probe. Its IC50 of 10 nM for Syk, combined with >470-fold selectivity over other kinases (Btk, Fyn, Itk, Lyn, Src), ensures that observed biological effects are directly attributable to Syk inhibition . This is critical for validating Syk as a drug target in allergy, asthma, and autoimmune models, where off-target kinase inhibition would confound results.

Immunosuppressive Drug Discovery: Targeting ZAP-70 with Reduced Syk-Related Toxicity

The development of immunosuppressants for organ transplantation and autoimmune diseases is hindered by the toxicity of current agents. Imidazo[1,2-c]pyrimidine-8-carboxamide derivatives, which can be accessed from the 8-amine core, offer a distinct advantage: they can be optimized for high selectivity for ZAP-70 over Syk . Since Syk knockout is embryonically lethal, a ZAP-70-selective inhibitor avoids this critical toxicity liability, making this scaffold a high-priority starting point for safer immunosuppressive drug discovery.

Oncology Lead Optimization: CDK2 and Cell Cycle Checkpoint Inhibition

The imidazo[1,2-c]pyrimidine core is a validated starting point for developing CDK2 inhibitors, with initial hits achieving single-digit micromolar IC50 values . Furthermore, the scaffold's sensitivity to structural modification allows for a rational switch in kinase target, for instance, between the checkpoint kinases CHK1 and MK2 [1]. This tunability makes the 8-amine an ideal building block for medicinal chemistry campaigns aiming to discover novel, selective CDK2 inhibitors or other cell cycle regulators for cancer therapy.

Broad-Spectrum Kinase Inhibitor Synthesis and Patent Strategy

For industrial drug discovery groups building a kinase inhibitor portfolio, the imidazo[1,2-c]pyrimidin-8-amine core is a strategic asset. Patents claiming this skeleton cover a wide range of high-value indications, including oncology, neurodegeneration, and psychiatric disorders . By using this core, research programs can generate novel intellectual property in multiple therapeutic areas, providing a strong foundation for pipeline development and potential out-licensing opportunities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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